molecular formula C10H19NO4 B1142652 ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate CAS No. 1251083-03-0

ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate

Cat. No.: B1142652
CAS No.: 1251083-03-0
M. Wt: 217.26216
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Description

Ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate is a chemical compound with the molecular formula C10H19NO4 It is an ester derivative of propanoic acid and contains both methoxy and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Substituted esters and amides.

Scientific Research Applications

Ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate
  • Ethyl 3-((3-Ethoxy-3-oxopropyl)(Methyl)aMino)propanoate
  • Dimethyl 3,3’-((Methylimino)Dipropanoate)

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and oxo groups, along with the ethyl ester moiety, make it a versatile compound for various applications in research and industry.

Properties

CAS No.

1251083-03-0

Molecular Formula

C10H19NO4

Molecular Weight

217.26216

Synonyms

ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate

Origin of Product

United States

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